molecular formula C21H20N2O4 B2463338 ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 886952-10-9

ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2463338
CAS No.: 886952-10-9
M. Wt: 364.401
InChI Key: HTWBGNJONWJRSK-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted at positions 1, 3, 4, and 4. Key structural features include:

  • Position 3: An ethyl carboxylate moiety, enhancing solubility and serving as a hydrogen-bond acceptor.
  • Position 4: A (3-methylphenyl)methoxy group, contributing steric bulk and lipophilicity.
  • Position 6: A ketone oxygen, critical for hydrogen bonding and redox activity.

Properties

IUPAC Name

ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-26-21(25)20-18(27-14-16-9-7-8-15(2)12-16)13-19(24)23(22-20)17-10-5-4-6-11-17/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWBGNJONWJRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Ester Group: The esterification reaction involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and organometallic compounds (e.g., Grignard reagents) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name (CAS/Code) Position 1 Substituent Position 4 Substituent Melting Point (°C) Yield (%) Biological Activity (If Reported)
Target Compound (Not reported) Phenyl (3-Methylphenyl)methoxy N/A N/A Inferred: Potential kinase modulation
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate (12g, ) 4-(Trifluoromethyl)phenyl Methyl N/A 40 Adenosine A1 receptor antagonism
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5, ) 4-Fluorophenyl Methoxy N/A N/A Research use (medicinal chemistry)
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-45-7, ) Phenyl Butylsulfanyl N/A N/A Laboratory research (hazard data available)
Methyl 4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 121582-55-6, ) 3-(Trifluoromethyl)phenyl Hydroxy N/A N/A Not reported

Key Observations :

  • The target compound’s phenyl group offers simpler aromatic interactions.
  • Position 4 : The (3-methylphenyl)methoxy group in the target compound introduces greater steric hindrance and lipophilicity compared to smaller substituents (e.g., methoxy in ). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Sulfur vs. Oxygen : Butylsulfanyl () increases metabolic stability compared to alkoxy groups but may introduce toxicity risks .

Biological Activity

Ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C21H20N2O4C_{21}H_{20}N_2O_4 and a molecular weight of approximately 364.4 g/mol. Its structure features a dihydropyridazine core, which is known for various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyridazine derivatives. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains.

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
Compound A0.220.25Bactericidal
Compound B0.500.55Bacteriostatic
Ethyl DerivativeTBDTBDTBD

Note: The actual MIC and MBC values for this compound are yet to be determined.

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For example, related compounds have shown IC50 values indicating effective inhibition of these enzymes:

  • DNA Gyrase Inhibition : IC50 = 31.64 μM
  • DHFR Inhibition : IC50 = 2.67 μM

These findings suggest that this compound may share similar mechanisms of action.

Case Studies

Several studies have explored the biological activities of pyridazine derivatives:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated a series of pyridazine derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity with low MIC values.
  • Inhibition Studies :
    • A study focused on the inhibition of biofilm formation by these compounds, revealing that they could significantly reduce biofilm density in pathogenic bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-[(3-methylphenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of β-ketoesters with hydrazines, followed by functional group modifications. Key steps include the introduction of the 3-methylbenzyloxy group via nucleophilic substitution or Mitsunobu reactions. Optimization involves controlling temperature (room temperature to 80°C), solvent polarity (ethanol, DMF), and reaction time (6–24 hours). Continuous flow reactors and automated systems improve scalability and reproducibility .
  • Critical Parameters : Impurity profiles are minimized using chromatographic purification (e.g., flash chromatography) and recrystallization. Yield improvements (70–85%) are achieved by adjusting stoichiometry and catalyst loading (e.g., palladium catalysts for cross-coupling steps) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves the pyridazine core and substituent positions. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). X-ray crystallography provides absolute stereochemistry but requires high-purity crystals .
  • Data Interpretation : Coupling constants in ¹H NMR (e.g., J = 8–10 Hz for pyridazine protons) and deshielded carbons in ¹³C NMR distinguish regioisomers. Comparative analysis with structurally analogous compounds (e.g., chlorobenzyl or fluorophenyl derivatives) validates assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of similar pyridazine derivatives?

  • Methodological Answer : Contradictions arise from variations in substituent effects (e.g., electron-withdrawing vs. donating groups) and assay conditions. Systematic structure-activity relationship (SAR) studies using isosteric replacements (e.g., 3-methylphenyl vs. 4-chlorophenyl) clarify pharmacophore requirements. Dose-response curves and enzyme inhibition assays (e.g., IC₅₀ comparisons) under standardized protocols (e.g., ATP-binding site competition in kinases) reduce variability .
  • Case Study : For anticancer activity, conflicting IC₅₀ values (e.g., 2–10 µM in different studies) are resolved by controlling cell line passage numbers, serum concentrations, and incubation times. Orthogonal assays (e.g., apoptosis markers vs. proliferation assays) validate mechanisms .

Q. What strategies are employed to modify the compound's functional groups to enhance its pharmacological profile?

  • Methodological Answer : Targeted modifications include:

  • Ester Hydrolysis : Conversion to carboxylic acid derivatives via alkaline hydrolysis (NaOH/EtOH, 60°C) to improve solubility and bioavailability .
  • Sulfonylation/Amidation : Introducing sulfonyl or amide groups at the 4-position enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition). Reactions require sulfonyl chlorides or carbodiimide coupling agents (e.g., DCC/DMAP) .
  • Halogenation : Bromine or fluorine substitution at the phenyl ring alters metabolic stability (e.g., CYP450 resistance) .
    • Analytical Validation : Post-modification characterization via HPLC purity checks (>95%) and in vitro ADMET profiling (e.g., microsomal stability assays) ensures therapeutic relevance .

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